molecular formula C12H20INO2 B8240559 Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8240559
M. Wt: 337.20 g/mol
InChI Key: BZADDSSPWPVZEP-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2674113-13-2) is a bicyclic compound featuring a rigid 8-azabicyclo[3.2.1]octane scaffold modified with a tert-butyl carbamate group at the 8-position and an iodine atom at the 3-position. This compound is a valuable intermediate in medicinal chemistry due to the iodine substituent, which facilitates further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) . Its synthesis and applications are less documented in the provided evidence compared to analogues, but its structural and reactivity profile aligns with derivatives discussed below.

Properties

IUPAC Name

tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZADDSSPWPVZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Key Features

The 8-azabicyclo[3.2.1]octane core is highly versatile, with modifications at the 3-position dictating reactivity and applications. Below is a comparative analysis of substituent effects:

Table 1: Substituent Diversity and Properties
Substituent at 3-Position Example Compound (Evidence) Molecular Formula Molecular Weight (g/mol) Purity/Yield CAS Number Key Applications/Reactivity
Iodo Target compound C₁₂H₂₀INO₃ 353.20 96% purity 2674113-13-2 Cross-coupling reactions, radiopharmaceuticals
Oxo tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₂H₁₉NO₃ 225.29 97% purity 185099-67-6 Intermediate for reductions or imine formation
Hydroxy tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₂H₂₁NO₃ 227.30 97% purity 143557-91-9 Etherification, nucleophilic substitution
Phenoxy tert-Butyl 3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₇H₂₃NO₃ 297.37 Not specified N/A Bioactive molecule synthesis (e.g., kinase inhibitors)
Pyrazin-2-yloxy tert-Butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₉H₂₆N₃O₃S 376.17 ([M+H]⁺) 36% yield N/A SAR studies for non-opioid analgesics
Trifluoroacetyl tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₃H₁₈F₃N₂O₃ 316.29 Not specified N/A Degrader synthesis (e.g., molecular glues)

Physical Properties and Stability

  • Iodo vs. Oxo : The iodine substituent increases molecular weight (~353 vs. 225 g/mol) and may reduce solubility in polar solvents compared to the oxo derivative .
  • Hydroxy vs. Phenoxy: The hydroxy derivative (227 g/mol) is more polar than phenoxy analogues (297 g/mol), influencing pharmacokinetic properties .
  • Stability : Oxo and trifluoroacetyl derivatives are sensitive to nucleophilic attack, requiring anhydrous storage, while iodo compounds may require protection from light .

Biological Activity

Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group and an iodine atom, positions it as a valuable candidate for various biological applications, particularly in the study of protein interactions and enzymatic activities.

  • Molecular Formula : C₁₂H₂₀NO₂I
  • Molecular Weight : 337.2 g/mol
  • CAS Number : 2674113-13-2
  • Purity : ≥ 97%

This compound acts primarily through its interactions with specific biological targets, including enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can modulate biological pathways.

Target Interactions

The compound is believed to interact with:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity could lead to altered signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, effective against certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting a potential role in cancer therapeutics.
Study TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduced apoptosis in HeLa cells
Enzyme InhibitionInhibited activity of specific kinases

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various biological contexts:

  • Cancer Cell Line Study :
    • Objective: To evaluate the cytotoxic effects on different cancer cell lines.
    • Methodology: Treatment with varying concentrations of the compound over 48 hours.
    • Results: Significant reduction in cell viability observed at concentrations above 10 µM.
  • Microbial Assay :
    • Objective: To assess the antimicrobial efficacy against pathogenic bacteria.
    • Methodology: Disk diffusion method applied to bacterial cultures.
    • Results: Zones of inhibition indicated strong antibacterial activity.

Discussion

The biological activity of this compound suggests its potential as a lead compound for drug development, particularly in the fields of oncology and infectious diseases. The unique structural features contribute to its diverse interactions within biological systems.

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